molecular formula C11H13N5O B1418184 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1325549-80-1

5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No. B1418184
M. Wt: 231.25 g/mol
InChI Key: IGNRHYILKYOKJJ-UHFFFAOYSA-N
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Description

5-Ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a compound with the molecular formula C11H13N5O . It is a type of triazole, a class of compounds known for their versatile biological activities .

Scientific Research Applications

Peptide Synthesis

5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, and its derivatives, have been used in the synthesis of peptides. For instance, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) has been designed and synthesized for application in solid-phase peptide synthesis using Fmoc chemistry. It demonstrates high coupling efficiency and does not absorb at 302 nm, enabling real-time monitoring of each coupling cycle. Its applications include the synthesis of endothelin analogues and difficult sequences (Jiang et al., 1998).

Anti-Cancer Properties

Compounds with a triazole structure, such as 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, have been studied for their anti-cancer properties. Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted to understand their mechanism behind anti-cancer properties (Karayel, 2021).

Molecular Interaction Studies

Research on triazole derivatives includes analyzing molecular interactions. For example, the study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through Hirshfeld surface analysis and DFT calculations has been conducted. This includes analyzing how nucleophilic/electrophilic nature of groups is affected by substituents and influences interaction energy (Ahmed et al., 2020).

Synthesis of Triazole Derivatives

5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide derivatives are used in various synthesis processes. For instance, an efficient and convenient synthesis method for ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate has been developed using "click chemistry" (Chen et al., 2010).

Racemization Studies

The compound and its derivatives are also studied for racemization, crucial in peptide synthesis. A systematic study into racemisation upon activation and coupling of single amino acids and dipeptides with ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been reported (Robertson et al., 1999).

properties

IUPAC Name

5-ethyl-N'-hydroxy-1-phenyltriazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-9-10(11(12)14-17)13-15-16(9)8-6-4-3-5-7-8/h3-7,17H,2H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNRHYILKYOKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=NN1C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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